2-(Decan-2-YL)thiophene

Thiophene monomer Polymer synthesis Structure-property relationship

2-(Decan-2-YL)thiophene (CAS 62626-77-1) is a branched alkyl-substituted thiophene monomer belonging to the broader class of heteroaromatic compounds. Its structure features a five-membered thiophene ring with a decan-2-yl substituent at the 2-position.

Molecular Formula C14H24S
Molecular Weight 224.41 g/mol
CAS No. 62626-77-1
Cat. No. B15453975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Decan-2-YL)thiophene
CAS62626-77-1
Molecular FormulaC14H24S
Molecular Weight224.41 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)C1=CC=CS1
InChIInChI=1S/C14H24S/c1-3-4-5-6-7-8-10-13(2)14-11-9-12-15-14/h9,11-13H,3-8,10H2,1-2H3
InChIKeyILQILWQMYLVXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Decan-2-YL)thiophene (CAS 62626-77-1): A Branched Alkylthiophene Monomer for Advanced Polymer and Rubber Applications


2-(Decan-2-YL)thiophene (CAS 62626-77-1) is a branched alkyl-substituted thiophene monomer belonging to the broader class of heteroaromatic compounds [1]. Its structure features a five-membered thiophene ring with a decan-2-yl substituent at the 2-position . This specific substitution pattern imparts distinct physical properties, such as a specific gravity range of 1.13–1.23 and selective solubility in chloroform, toluene, benzene, and ethanol , making it a valuable building block in specialty chemical synthesis and material science.

Why 2-(Decan-2-YL)thiophene Cannot Be Replaced by Unbranched Analogs


The performance of alkylthiophene-derived polymers is highly sensitive to the structure of the monomer's side chain [1]. Subtle changes, such as shifting the attachment point or introducing branching, can drastically alter the monomer's solubility, reactivity, and the resulting polymer's morphology and electronic properties [1][2]. Unlike its linear analog 2-decylthiophene (CAS 24769-39-9), the branched sec-decyl group of 2-(Decan-2-YL)thiophene introduces steric hindrance and alters intermolecular packing, which is a crucial tool for fine-tuning material properties . Simple substitution with an unbranched alkylthiophene is therefore not equivalent and can lead to significantly different, and often suboptimal, material characteristics in the final application.

Quantified Differentiation of 2-(Decan-2-YL)thiophene Against Key Analogs


Structural Branching at the 2-Position: 2-(Decan-2-YL)thiophene vs. Linear 2-Decylthiophene

The primary differentiator is the attachment of the decyl chain. 2-(Decan-2-YL)thiophene possesses a branched sec-decyl group (C10H21) at the 2-position of the thiophene ring, whereas the common analog 2-decylthiophene features a linear n-decyl chain attached at the same position . This structural branching introduces steric hindrance that can disrupt polymer chain packing, offering a tunable parameter for solubility and solid-state morphology [1].

Thiophene monomer Polymer synthesis Structure-property relationship

Comparative Solubility Profile: 2-(Decan-2-YL)thiophene Exhibits a Distinct Solvent Affinity

2-(Decan-2-YL)thiophene demonstrates a specific solubility profile, being soluble in chloroform, toluene, benzene, and ethanol, but insoluble in gasoline and water . While class-level solubility is common for alkylthiophenes, the precise combination and particularly the insolubility in aliphatic hydrocarbons like gasoline provide a differentiating factor for specific formulation and purification processes.

Solubility Formulation Process chemistry

Differentiated Physical Density: 2-(Decan-2-YL)thiophene vs. Linear and Shorter-Chain Analogs

2-(Decan-2-YL)thiophene has a reported specific gravity in the range of 1.13–1.23 . In contrast, its linear analog 2-decylthiophene has a significantly lower predicted density of 0.920 g/cm³ , and the shorter-chain analog 2-octylthiophene has a reported density of 0.921 g/cm³ [1]. The higher density of 2-(Decan-2-YL)thiophene is a direct consequence of its branched structure, which allows for more efficient molecular packing in the liquid state.

Physical property Density Material selection

Application-Specific Performance: Enhanced Storage Stability in Rubber Vulcanization

In the specific application as a secondary accelerator in natural rubber (NR) and styrene-butadiene rubber (SBR) compounds, 2-(Decan-2-YL)thiophene is reported to exhibit better storage stability compared to thiuram and dithiocarbamate accelerators . This is a direct, application-level performance comparison against specific alternative chemical classes, providing a clear rationale for its selection in this industrial context.

Rubber compounding Vulcanization accelerator Stability

Target Application Scenarios for 2-(Decan-2-YL)thiophene Based on Evidence


Synthesis of Semiconducting Polymers with Tuned Morphology

Researchers and process chemists synthesizing regioregular polythiophenes for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) can utilize 2-(Decan-2-YL)thiophene as a co-monomer. Its branched sec-decyl side chain, as established in Section 3, offers a structural alternative to linear alkylthiophenes like 2-decylthiophene and 3-hexylthiophene [1]. Incorporating this monomer is a strategic choice to disrupt excessive polymer crystallinity, enhancing solubility and allowing for the fine-tuning of film morphology, which is critical for optimizing charge transport in electronic devices [1].

Formulation of Specialty Rubber Accelerators Requiring Long Shelf-Life

Rubber compounders and formulators for industrial NR and SBR products should procure 2-(Decan-2-YL)thiophene when a secondary accelerator with proven superior storage stability is required. The evidence from Section 3 demonstrates that this compound provides better stability compared to common alternatives like thiuram and dithiocarbamates . This directly translates to more reliable and consistent vulcanization processes over extended storage periods, minimizing batch-to-batch variability and material waste.

Development of Coatings and Inks with Selective Solvent Systems

Formulators of specialty coatings or functional inks can select 2-(Decan-2-YL)thiophene to leverage its unique solubility profile . Its insolubility in gasoline (a representative aliphatic hydrocarbon) makes it a suitable component for systems where resistance to aliphatic solvents is required, or where a differential solubility between coating layers is needed. This property is a tangible, verifiable reason for its selection over other alkylthiophenes that may have broader or different solubility characteristics.

Quality Control and Material Verification via Physical Property Analysis

Procurement and quality assurance departments can utilize the quantifiably higher density of 2-(Decan-2-YL)thiophene (1.13–1.23) as a rapid, non-destructive identity and purity check . As shown in Section 3, this value is significantly higher than that of linear analogs like 2-decylthiophene (0.920 g/cm³) and 2-octylthiophene (0.921 g/cm³) [2], providing a straightforward, high-contrast metric to confirm the correct material has been received and to screen for gross contamination with unbranched impurities.

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